4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
Scientific Research Applications
Antifungal and Immunomodulating Activities
Benzothiazole derivatives have been studied for their antifungal and immunomodulating activities. Research indicates that certain benzothiazole compounds, especially those with specific chemical characteristics such as ether substitution at the side chain, exhibit significant in vivo antifungal activity despite limited in vitro effects against Candida. This discrepancy is attributed to the metabolization of benzothiazole derivatives into active antifungal compounds and their potential to enhance protective immune responses alongside direct antifungal effects (Schiaffella & Vecchiarelli, 2001).
Amyloid Imaging in Alzheimer's Disease
Another area of application for benzothiazole derivatives is in the imaging of amyloid plaques in Alzheimer's disease. Compounds based on benzothiazole structures have been developed as radioligands for positron emission tomography (PET) imaging to detect amyloid deposits in the brain, contributing to the early detection of Alzheimer's and the evaluation of anti-amyloid therapies (Nordberg, 2007).
LC-MS/MS Study of Degradation Processes
Research focusing on the stability and degradation pathways of benzothiazole derivatives provides valuable information for understanding their environmental impact and pharmacokinetic properties. A study on nitisinone (NTBC), a related compound, using liquid chromatography coupled with mass spectrometry (LC-MS/MS), revealed insights into its stability under various conditions and identified major degradation products. Such studies are crucial for assessing the risks and benefits of medical applications of benzothiazole derivatives (Barchańska et al., 2019).
Pharmacological Activities of Benzothiazoles
Benzothiazoles are recognized for their broad spectrum of pharmacological activities. A review covering patents from 2010 to 2014 discussed the development of benzothiazole-based chemotherapeutic agents, highlighting their anticancer, antimicrobial, and anti-inflammatory properties. This review underscores the importance of the benzothiazole nucleus in drug discovery and its potential in the development of therapies for various ailments (Kamal et al., 2015).
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4S2/c1-4-28-23-21(32-5-2)12-9-13-22(23)33-25(28)26-24(29)18-14-16-20(17-15-18)34(30,31)27(3)19-10-7-6-8-11-19/h9,12-17,19H,4-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNSYWDLCOHYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
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